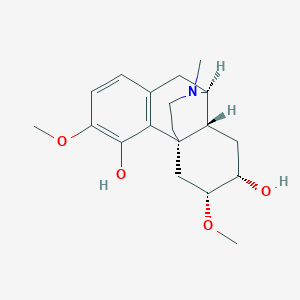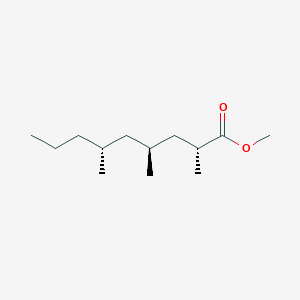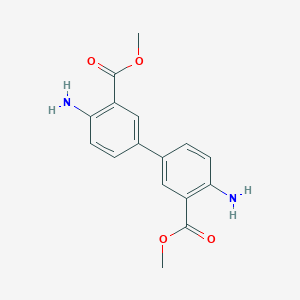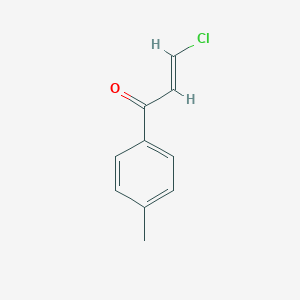
2-(4-Methylbenzoyl)vinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylbenzoyl)vinyl chloride is an organic compound that is commonly used in scientific research. It is also known as 4-Methylbenzoyl chloride vinyl ether or 4-Methylbenzoylvinyl chloride. This compound has a wide range of applications in various fields of science, including biochemistry, pharmacology, and organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(4-Methylbenzoyl)vinyl chloride is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which suggests that it may act as an enzyme inhibitor. It has also been found to interact with proteins, which suggests that it may have a role in the regulation of protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methylbenzoyl)vinyl chloride are not well understood. However, it has been found to have some toxic effects on cells, including inducing cell death in certain cell lines. It has also been found to have some anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Methylbenzoyl)vinyl chloride in lab experiments is that it is readily available and relatively inexpensive. It is also a versatile compound that can be used in a wide range of experiments. However, one limitation is that it can be toxic to cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-Methylbenzoyl)vinyl chloride. One area of research could be the development of new drugs based on this compound. Another area of research could be the study of its mechanism of action and its role in regulating protein-protein interactions. Additionally, research could be done to explore the potential toxic effects of this compound and to develop methods for minimizing these effects.
Synthesemethoden
The synthesis of 2-(4-Methylbenzoyl)vinyl chloride involves the reaction of 4-methylbenzoyl chloride with vinyl magnesium bromide. This reaction is carried out in anhydrous ether at low temperature. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylbenzoyl)vinyl chloride has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It is also used in the study of enzyme inhibitors, as it has been found to inhibit the activity of certain enzymes. This compound has also been used in the study of protein-protein interactions and in the development of new drugs.
Eigenschaften
CAS-Nummer |
17306-02-4 |
|---|---|
Molekularformel |
C10H9ClO |
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
(E)-3-chloro-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-7H,1H3/b7-6+ |
InChI-Schlüssel |
PXDDMPVNEGCENH-VOTSOKGWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/Cl |
SMILES |
CC1=CC=C(C=C1)C(=O)C=CCl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C=CCl |
Synonyme |
(E)-β-Chloro-4'-methylacrylophenone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




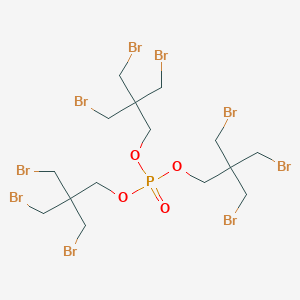
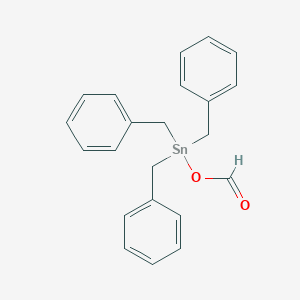
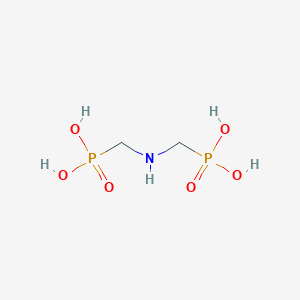
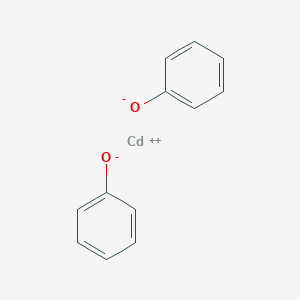
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)
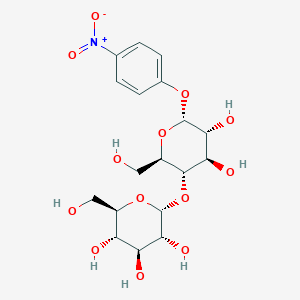
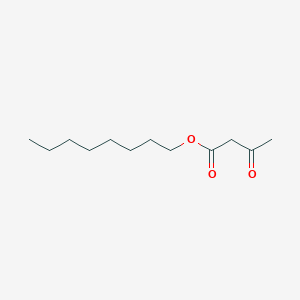
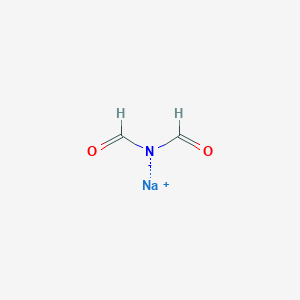
![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
